molecular formula C17H14FN3O2S B2722391 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide CAS No. 864858-38-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide

Cat. No.: B2722391
CAS No.: 864858-38-8
M. Wt: 343.38
InChI Key: VRFVIMPYPGQAAA-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide” is a compound that has been mentioned in the context of antitubulin agents . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of similar compounds involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of similar derivatives .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to the compound , can act as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study by Shams et al. (2010) delved into the synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exploring their antitumor activities. The synthesized compounds demonstrated high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, suggesting their potential as anticancer agents. The diversity of synthesized products, coupled with their significant antiproliferative activity, underscores their promise in cancer research and therapy (Shams et al., 2010).

Identification of Human Metabolites and Transporter-Mediated Excretion

Another study focused on the identification of human metabolites of a novel If channel inhibitor, elucidating the transporter-mediated renal and hepatic excretion of these metabolites. This research provides insights into the metabolic pathways and excretion mechanisms of novel pharmaceutical compounds, aiding in the development of drugs with optimized pharmacokinetic profiles (Umehara et al., 2009).

Synthesis and Antimicrobial Activity

Research by Hossan et al. (2012) on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents revealed that many of these compounds exhibit significant antibacterial and antifungal activities. This study highlights the potential of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Hossan et al., 2012).

Quantum Chemical and Molecular Dynamic Simulation Studies

A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research contributes to the understanding of how such compounds can be used to protect metals from corrosion, with implications for industrial applications (Kaya et al., 2016).

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The development of more potent inhibitors by targeting RIPK3 is also a promising direction . The synthesis and biological evaluation of new antitubulin agents containing a similar molecular scaffold have been suggested .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-10(22)21-6-5-13-14(8-19)17(24-15(13)9-21)20-16(23)11-3-2-4-12(18)7-11/h2-4,7H,5-6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFVIMPYPGQAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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